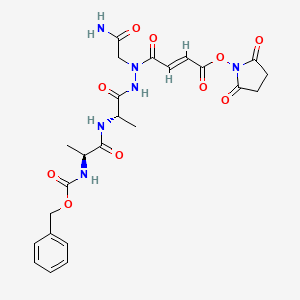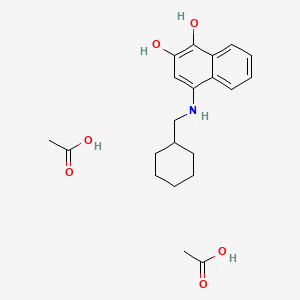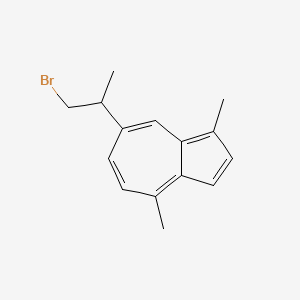
N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxyphenyl)acetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, amino, and acetamide groups, as well as three iodine atoms attached to the phenyl ring. These features contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of iodine atoms to the phenyl ring using reagents like iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent.
Amidation: Formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.
Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Amine Alkylation: Alkylation of the amine group with ethylene oxide or ethylene glycol to introduce the bis(2-hydroxyethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atoms can be substituted with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Thiols, amines
Major Products Formed
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Amines, alcohols
Substitution: Thiol or amine derivatives
科学的研究の応用
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride involves its interaction with molecular targets through its functional groups. The iodine atoms contribute to its radiopacity, making it useful in imaging applications. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(2-hydroxyethyl)acetamide
- N-(tert-butoxycarbonyl)ethanolamine
- N-(2-hydroxyethyl)carbamate
Uniqueness
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride is unique due to its combination of multiple functional groups and iodine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring radiopacity and specific biochemical interactions.
特性
CAS番号 |
26122-63-4 |
|---|---|
分子式 |
C19H22ClI3N2O5 |
分子量 |
774.6 g/mol |
IUPAC名 |
N-[3-[[bis(2-hydroxyethyl)amino]methyl]-2,4,6-triiodophenyl]-N-(2,3-dihydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H21I3N2O5.ClH/c1-11(27)24(15-3-2-4-16(28)19(15)29)18-14(21)9-13(20)12(17(18)22)10-23(5-7-25)6-8-26;/h2-4,9,25-26,28-29H,5-8,10H2,1H3;1H |
InChIキー |
OAXOBFOSCNGCEJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=C(C(=CC=C1)O)O)C2=C(C=C(C(=C2I)CN(CCO)CCO)I)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)




![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)

![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)


![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)


![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
